molecular formula C27H28O6S B13839204 [(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside

[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside

Cat. No.: B13839204
M. Wt: 480.6 g/mol
InChI Key: HFWDGFHUHULTML-BLQNYSDHSA-N
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Description

®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside is a complex organic compound with a unique structure that includes multiple aromatic rings and a thioglycoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, glycosylation, and the introduction of the thioglycoside linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study carbohydrate-protein interactions, as the thioglycoside linkage is resistant to enzymatic hydrolysis. This makes it a valuable tool for probing the mechanisms of glycosylation and other biochemical processes.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with biological molecules could lead to the discovery of new drugs or diagnostic tools.

Industry

In the industrial sector, ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside involves its interaction with molecular targets such as enzymes and receptors. The thioglycoside linkage plays a crucial role in its stability and reactivity, allowing it to modulate biological pathways effectively. The compound’s aromatic rings and methoxy groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • Phenethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

Compared to these similar compounds, ®-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside stands out due to its complex structure and the presence of the thioglycoside linkage. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H28O6S

Molecular Weight

480.6 g/mol

IUPAC Name

(2R,4aR,6R,7S,8R,8aR)-8-[(4-methoxyphenyl)methoxy]-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C27H28O6S/c1-29-20-14-12-18(13-15-20)16-30-25-23(28)27(34-21-10-6-3-7-11-21)32-22-17-31-26(33-24(22)25)19-8-4-2-5-9-19/h2-15,22-28H,16-17H2,1H3/t22-,23+,24-,25-,26-,27-/m1/s1

InChI Key

HFWDGFHUHULTML-BLQNYSDHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]3[C@H]2O[C@@H](OC3)C4=CC=CC=C4)SC5=CC=CC=C5)O

Canonical SMILES

COC1=CC=C(C=C1)COC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)SC5=CC=CC=C5)O

Origin of Product

United States

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